4-Chloro-1-(naphthalen-1-yl)pentan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
654643-46-6 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
4-chloro-1-naphthalen-1-ylpentan-2-one |
InChI |
InChI=1S/C15H15ClO/c1-11(16)9-14(17)10-13-7-4-6-12-5-2-3-8-15(12)13/h2-8,11H,9-10H2,1H3 |
InChI Key |
GAVABHOUSHWZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC1=CC=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. For 4-Chloro-1-(naphthalen-1-yl)pentan-2-one, a comprehensive suite of NMR experiments is essential to assign the stereochemistry and regiochemistry of the molecule.
Comprehensive ¹H and ¹³C NMR Investigations
Detailed analysis of one-dimensional ¹H and ¹³C NMR spectra provides the initial and most critical information regarding the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The protons of the naphthalene (B1677914) ring would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing the substitution pattern. The methylene (B1212753) protons adjacent to the naphthyl group and the carbonyl group would likely resonate as a multiplet, while the methine proton attached to the chlorine-bearing carbon would also show a characteristic multiplet. The terminal methyl protons would appear as a doublet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone functional group is expected to have a characteristic chemical shift in the downfield region, typically around 200-210 ppm. youtube.com The carbons of the naphthalene ring will produce a series of signals in the aromatic region (δ 120-140 ppm). The aliphatic carbons, including the methylene, methine, and methyl carbons, will appear at higher field strengths. The carbon attached to the electron-withdrawing chlorine atom would be shifted downfield compared to a similar, unsubstituted carbon.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |
| Naphthyl-H | 7.0 - 8.5 | - | Multiplets |
| Naphthyl-C | - | 120 - 140 | - |
| C1-H₂ | ~3.8 - 4.2 | ~45 - 55 | Multiplet |
| C2=O | - | ~205 - 215 | - |
| C3-H₂ | ~2.8 - 3.2 | ~35 - 45 | Multiplet |
| C4-H | ~4.0 - 4.5 | ~55 - 65 | Multiplet |
| C5-H₃ | ~1.5 - 1.7 | ~20 - 25 | Doublet |
Note: The data in this table is estimated based on typical chemical shift values for similar functional groups and structural motifs. Actual experimental values may vary.
Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Studies
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between the protons on adjacent carbons, such as between the C4-H and the C5-H₃ protons, and between the C3-H₂ and C4-H protons. This allows for the mapping of the entire spin system of the pentanone chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for assigning the chemical shift of each carbon atom based on the already assigned proton spectrum. For instance, the signal of the C5-H₃ protons would show a cross-peak to the C5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique is particularly powerful for identifying the connectivity between different functional groups. For example, correlations would be expected between the C1-H₂ protons and the carbonyl carbon (C2), as well as with the carbons of the naphthalene ring, thus confirming the placement of the pentanone chain on the naphthyl moiety.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing moderately polar compounds like this compound. This method would typically produce a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₅H₁₅ClO), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Detection in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of a sample of this compound. nih.gov The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. The mass spectrometer then detects and identifies each component as it elutes from the column. This is also a valuable method for detecting and quantifying the compound in complex mixtures. The fragmentation pattern observed in the mass spectrum can serve as a fingerprint for the molecule, aiding in its identification.
Vibrational Spectroscopy for Functional Group and Conformation Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone would be prominent, typically in the region of 1715-1725 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic pentanone chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration would be observed in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring would give rise to several bands in the 1400-1600 cm⁻¹ region.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
For this compound, a detailed FT-IR spectrum would be expected to reveal characteristic absorption bands. While specific, experimentally verified spectral data for this exact compound is not publicly available in the searched literature, a theoretical analysis would anticipate key peaks corresponding to its structural components.
A hypothetical FT-IR data table is presented below based on characteristic vibrational frequencies for its constituent functional groups.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | 1705 - 1725 | Stretching |
| C-Cl (Alkyl Chloride) | 600 - 800 | Stretching |
| C=C (Naphthalene Aromatic) | 1450 - 1600 | Ring Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic - CH₂, CH₃) | 2850 - 3000 | Stretching |
| C-H (Naphthalene out-of-plane) | 770 - 870 | Bending |
Note: This table is predictive and not based on published experimental data for the specific compound.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR, detecting molecular vibrations that result in a change in polarizability. It is particularly effective for analyzing non-polar bonds and symmetric vibrations.
Specific Raman spectroscopic data for this compound has not been reported in the available scientific literature. However, this technique would be valuable for elucidating its structure. The naphthalene ring's symmetric C=C stretching vibrations, often weak in IR spectra, would be expected to produce strong signals in a Raman spectrum. Similarly, the C-Cl bond and the hydrocarbon backbone would exhibit characteristic Raman shifts.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.
The molecule this compound contains a chiral center at the fourth carbon atom (the carbon bonded to the chlorine atom). A successful X-ray crystallographic analysis would be indispensable for determining its R or S configuration. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds.
A comprehensive search of crystallographic databases and the scientific literature did not yield any published crystal structure data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation remains undetermined.
Synthetic Strategies and Methodologies
Retrosynthetic Analysis of 4-Chloro-1-(naphthalen-1-yl)pentan-2-one
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For this compound, the analysis suggests two primary disconnection points.
Disconnection 1 (C-Cl bond): The most straightforward disconnection is the carbon-chlorine bond. This points to a precursor molecule, 1-(naphthalen-1-yl)pentan-2-one, which could be selectively chlorinated at the C-4 position. This transformation falls under the category of α-halogenation of ketones.
Disconnection 2 (C-C bond): The second key disconnection is the bond between the naphthalene (B1677914) ring and the pentanone side chain. This suggests a Friedel-Crafts acylation reaction. This disconnection leads to two potential sets of starting materials:
Naphthalene and a suitable C5 acyl chloride, such as 5-chloropentanoyl chloride.
Naphthalene and pentanoyl chloride to form the precursor ketone, 1-(naphthalen-1-yl)pentan-2-one, which is then subsequently halogenated.
This analysis highlights that a common and logical synthetic route would involve the Friedel-Crafts acylation of naphthalene to form the ketone precursor, followed by a selective halogenation step.
Direct Halogenation of Ketones and Control of Regioselectivity (e.g., α-halogenation)
The introduction of a chlorine atom at the α-position to the carbonyl group is a fundamental transformation. The precursor, 1-(naphthalen-1-yl)pentan-2-one, is an unsymmetrical ketone with two potential sites for halogenation: the methylene (B1212753) group (C-1) adjacent to the naphthyl group and the methylene group (C-3) within the pentyl chain. The target molecule requires chlorination at the C-4 position of the pentan-2-one backbone, which is a secondary carbon. This suggests that the initial ketone would be 1-(naphthalen-1-yl)pentan-2-one, and the chlorination would occur at the C-3 position, which is one of the α-carbons. However, the specified name is this compound, which implies the chlorine is on the C4 of the pentan chain. This would be achieved by the α-halogenation of 1-(naphthalen-1-yl)pentan-2-one at the C3 position is not the target. A more plausible precursor is 1-(naphthalen-1-yl)-4-pentanone, which upon α-halogenation would yield 5-chloro-1-(naphthalen-1-yl)pentan-4-one.
Assuming the intended structure is an α-haloketone, specifically 3-chloro-1-(naphthalen-1-yl)pentan-2-one, the reaction would proceed via an enol or enolate intermediate.
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone equilibrates with its enol form. The reaction of the enol with a halogen (e.g., Cl₂) introduces a single halogen atom. The rate-determining step is the formation of the enol.
Base-Mediated Halogenation: In the presence of a base, the ketone is deprotonated to form an enolate, which then attacks the halogen. This method can be difficult to control, often leading to polyhalogenation.
To achieve regioselectivity, thermodynamic or kinetic control can be employed. The formation of the more substituted enolate (thermodynamic product) or the less sterically hindered enolate (kinetic product) can be controlled by the choice of base, solvent, and temperature. For 1-(naphthalen-1-yl)pentan-2-one, the C-3 position is generally more reactive towards electrophilic substitution.
Table of Common Halogenating Agents for Ketones: | Reagent | Conditions | Remarks | | :--- | :--- | :--- | | Chlorine (Cl₂) | Acetic acid or other protic solvents | Standard method for acid-catalyzed halogenation. | | Sulfuryl chloride (SO₂Cl₂) | Often used for selective monochlorination. | | N-Chlorosuccinimide (NCS) | Radical initiator or acid catalyst | Milder alternative to Cl₂. |
Friedel-Crafts Acylation Approaches for Naphthyl Ketone Precursors
The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds to an aromatic ring, producing aromatic ketones. masterorganicchemistry.com To synthesize the precursor 1-(naphthalen-1-yl)pentan-2-one, naphthalene is acylated.
The reaction involves treating naphthalene with an acylating agent in the presence of a Lewis acid catalyst. The choice of acylating agent is critical. To obtain the pentan-2-one structure, a reagent like 2-(naphthalen-1-yl)acetyl chloride could be reacted with an organometallic reagent like methylmagnesium bromide, but a more direct Friedel-Crafts approach would use a different strategy.
A more direct route to a naphthyl ketone is the acylation of naphthalene with an acyl chloride or anhydride. For instance, reacting naphthalene with pentanoyl chloride and a Lewis acid like aluminum chloride (AlCl₃) would yield naphthyl pentyl ketone. myttex.net The position of acylation on the naphthalene ring (α vs. β) is highly dependent on the reaction conditions. psu.edu
Kinetic vs. Thermodynamic Control: In many cases, acylation at the α-position (C-1) is kinetically favored, especially at lower temperatures. researchgate.net At higher temperatures, the reaction can become reversible, and the thermodynamically more stable β-isomer (C-2) may predominate. researchgate.net
Solvent Effects: The choice of solvent significantly impacts the isomer ratio. Solvents like 1,2-dichloroethane (B1671644) or carbon disulfide are commonly used. psu.edu
Table of Friedel-Crafts Acylation Conditions for Naphthalene:
| Acylating Agent | Catalyst | Solvent | Temperature | Major Product | Citation |
|---|---|---|---|---|---|
| Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | Low | α-acetylnaphthalene | psu.edu |
| Benzoyl Chloride | AlCl₃ | Ethylene Chloride | 35°C | α-benzoylnaphthalene | myttex.net |
To synthesize the specific precursor 1-(naphthalen-1-yl)pentan-2-one via a Friedel-Crafts type reaction, one might consider reacting 1-naphthylacetyl chloride with a methylating agent or using a more complex multi-step sequence.
Multi-Step Synthesis from simpler naphthalene derivatives or pentanone precursors
A practical multi-step synthesis for this compound would likely follow the retrosynthetic pathway.
Route 1: From Naphthalene
Friedel-Crafts Alkylation: Naphthalene can be reacted with 4-chlorobutyryl chloride in a Friedel-Crafts acylation to produce 4-chloro-1-(naphthalen-1-yl)butan-1-one. riekemetals.com
Chain Extension: The resulting ketone could then be subjected to a chain extension reaction, for example, by reacting it with a one-carbon nucleophile like the anion of nitromethane, followed by further transformations to yield the pentanone structure. This route is complex.
Route 2: Building the side chain first
Preparation of the Ketone Precursor: A more plausible route involves the synthesis of 1-(naphthalen-1-yl)pentan-2-one first. This can be achieved by reacting 1-naphthylacetic acid, which can be derived from 1-methylnaphthalene, with an appropriate organometallic reagent or by a multi-step sequence involving the conversion of the acid to an acid chloride followed by reaction with a suitable organocadmium or organocuprate reagent.
Selective Halogenation: The synthesized 1-(naphthalen-1-yl)pentan-2-one is then chlorinated. As the target is this compound, this implies chlorination at the γ-position relative to the carbonyl group, which is not a standard α-halogenation. This suggests the name might be interpreted differently or the synthesis is non-trivial. However, if the intended product is 3-chloro-1-(naphthalen-1-yl)pentan-2-one (an α-haloketone), then direct chlorination with agents like SO₂Cl₂ would be feasible.
Route 3: From a Pentanone Precursor
Start with a chlorinated pentanone: One could start with a commercially available chlorinated pentanone, such as 4-chloropentan-2-one. nih.gov
Attaching the Naphthyl Group: The challenge then becomes attaching the naphthylmethyl group at the C-1 position. This could potentially be achieved by reacting the enolate of 4-chloropentan-2-one with a suitable electrophilic naphthalene species like 1-(bromomethyl)naphthalene. However, controlling the regioselectivity of the alkylation and avoiding side reactions would be challenging.
Stereoselective Synthesis of Chiral Analogues or Enantiomers
The target molecule, this compound, contains a stereocenter at the C-4 position. The synthesis of a specific enantiomer requires a stereoselective approach.
Chiral Auxiliaries: One strategy involves using a chiral auxiliary. mdpi.com A chiral amine could be used to form a chiral enamine from the precursor ketone, 1-(naphthalen-1-yl)pentan-2-one. Subsequent diastereoselective halogenation and removal of the auxiliary would yield the enantioenriched α-haloketone.
Catalytic Enantioselective Halogenation: Modern organocatalysis offers methods for the enantioselective α-halogenation of ketones. Chiral catalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, can promote the formation of one enantiomer over the other. acs.org
Kinetic Resolution: A racemic mixture of the final compound could potentially be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.
Starting from Chiral Precursors: An alternative is to start from an enantiopure precursor. For instance, a lactate-derived halo ketone could be used in a stereoselective synthesis to build the required carbon skeleton. nih.gov
The development of stereoselective methods is crucial for the synthesis of biologically active molecules, where a single enantiomer is often responsible for the desired effect. caltech.edunih.gov
Novel Catalytic Systems in the Formation of this compound
While classical methods are effective, modern catalytic systems offer potential for more efficient and selective syntheses.
Transition Metal Catalysis: Transition metals like palladium or iridium are used in a variety of cross-coupling and C-H activation reactions. caltech.edu A hypothetical route could involve the direct C-H functionalization of a simpler naphthyl ketone, although achieving the desired regioselectivity would be a significant challenge. Copper-catalyzed enantioconvergent C-N cross-coupling of α-halo carbonyls has been demonstrated, and similar principles might be adaptable for C-Cl bond formation. acs.org
Organocatalysis: As mentioned, organocatalysis provides powerful tools for the enantioselective α-functionalization of carbonyl compounds. Chiral amine catalysts (promoting enamine formation) or chiral Brønsted acids could be employed for the key halogenation step, offering a metal-free alternative for producing chiral analogues.
Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. A radical-based approach could potentially be designed for the chlorination step, possibly offering different regiochemical outcomes compared to ionic pathways.
These novel systems represent the forefront of synthetic chemistry and could provide more sustainable and elegant solutions for the synthesis of complex molecules like this compound.
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions of the Chlorinated Moiety
The chlorine atom at the C4 position represents a key site for nucleophilic attack. As a secondary halide, it can undergo substitution reactions via either an Sₙ1 or Sₙ2 mechanism, with the dominant pathway being highly dependent on the reaction conditions. lecturio.comucsb.edu
The kinetics of nucleophilic substitution at the secondary carbon of 4-Chloro-1-(naphthalen-1-yl)pentan-2-one are expected to be sensitive to several factors. An Sₙ2 mechanism, involving a backside attack by the nucleophile, would be bimolecular, with the rate dependent on the concentrations of both the substrate and the nucleophile. lecturio.comucsb.edu However, the bulky naphthyl group, although several bonds away, could exert some steric hindrance, potentially slowing the Sₙ2 pathway.
Alternatively, an Sₙ1 mechanism involves the formation of a secondary carbocation intermediate. This pathway's rate is unimolecular, depending only on the substrate concentration. lecturio.comorganicmystery.com The feasibility of this route depends on the stability of the carbocation and the ionizing ability of the solvent. Polar protic solvents (e.g., water, ethanol) would favor the Sₙ1 pathway by stabilizing both the carbocation intermediate and the departing chloride ion. researchgate.net
Table 1: Predicted Influence of Reaction Conditions on Substitution Mechanism
| Factor | Effect on Sₙ1 Pathway | Effect on Sₙ2 Pathway | Rationale |
| Nucleophile | Rate is independent of nucleophile concentration/strength. | Favored by strong, high-concentration nucleophiles. | Sₙ1 rate-determining step is unimolecular. Sₙ2 is bimolecular. |
| Solvent | Favored by polar protic solvents (e.g., H₂O, ROH). | Favored by polar aprotic solvents (e.g., acetone (B3395972), DMSO). | Protic solvents stabilize the carbocation and leaving group. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. |
| Substrate | Secondary halide can proceed via Sₙ1. | Secondary halide can proceed via Sₙ2. | The structure is at the borderline between Sₙ1 and Sₙ2, making conditions key. |
| Leaving Group | Good leaving group (Cl⁻) is required. | Good leaving group (Cl⁻) is required. | The stability of the leaving group is crucial for both mechanisms. |
The electrophilic carbon at C4 readily invites reaction with a variety of nucleophiles to form a range of functionalized derivatives.
Ether Formation: Reaction with alkoxides, such as sodium ethoxide (NaOEt), in a polar aprotic solvent would likely proceed via an Sₙ2 mechanism to yield the corresponding ether derivative. This is a classic example of the Williamson ether synthesis.
Ester Formation: A carboxylate salt, like sodium acetate, can act as a nucleophile to displace the chloride, forming an ester. This reaction provides a direct route to ester-functionalized naphthalenes.
Amine Formation: The reaction with ammonia (B1221849) or primary/secondary amines can produce 4-amino derivatives. google.com These reactions are typically performed in a polar solvent. A potential side reaction is over-alkylation, where the newly formed amine acts as a nucleophile itself, especially if ammonia or a primary amine is used. The synthesis of related amino-naphthalene compounds has been documented, highlighting the utility of this transformation. nih.govrsc.orgnih.gov
Table 2: Examples of Nucleophilic Substitution Products
| Nucleophile (Reagent) | Product Structure | Product Class |
| Ethoxide (CH₃CH₂O⁻) | Ether | |
| Acetate (CH₃COO⁻) | Ester | |
| Ammonia (NH₃) | Primary Amine | |
| Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine |
Transformations Involving the Carbonyl Group
The ketone functionality is another major center of reactivity, susceptible to both reduction and reactions involving the adjacent α-carbons.
Reduction of the ketone at C2 to a secondary alcohol is a fundamental transformation. This reaction creates a new stereocenter at C2. Given that the starting material already possesses a stereocenter at C4, the reduction product will be a mixture of diastereomers (e.g., (2R, 4R) and (2S, 4R) if starting with the 4R enantiomer).
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. wikipedia.org The stereochemical outcome of such reductions is often governed by the steric environment around the carbonyl group, as dictated by Felkin-Anh or Cram's rule.
Furthermore, the field of stereoselective reduction offers methods to control this outcome. organic-chemistry.org Chiral reducing agents or catalysts can be employed to favor the formation of one diastereomer over the other. uwindsor.cayoutube.com For instance, biocatalytic reductions using carbonyl reductases (CREDs) have shown high stereoselectivity in the reduction of α-halo ketones. almacgroup.com Similarly, chelation-controlled reductions could be envisioned, although the 1,3-relationship between the chloro and carbonyl groups is less effective for this than a 1,2- or 1,3-hydroxy-ketone relationship.
Table 3: Potential Diastereomeric Products from Carbonyl Reduction
| Starting Material | Product 1 (Diastereomer A) | Product 2 (Diastereomer B) |
The ketone possesses two sets of enolizable α-protons, at C1 and C3, making its enolate chemistry particularly interesting. The choice of base and reaction conditions can selectively generate different enolates, leading to regioisomeric products upon alkylation. lumenlearning.compressbooks.pub
Kinetic vs. Thermodynamic Enolates: Deprotonation at the less-hindered C1 position is kinetically favored. This "kinetic enolate" is rapidly formed at low temperatures (e.g., -78 °C) using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA). lumenlearning.com In contrast, the more substituted and thus more stable "thermodynamic enolate" is formed at the C3 position. Its formation is favored under equilibrium conditions, typically using a smaller, weaker base (e.g., NaOEt) at room temperature or higher. lumenlearning.com
Carbon-Carbon Bond Formation: Once formed, these nucleophilic enolates can react with electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. libretexts.orgfiveable.meuwo.ca This allows for the elaboration of the carbon skeleton at either the C1 or C3 position, depending on which enolate is generated.
Table 4: Regioselective Enolate Formation and Alkylation
| Condition | Enolate Intermediate | Alkylation Product (with R-X) | Description |
| LDA, THF, -78°C | Kinetic Control: Alkylation at the less substituted C1 position. | ||
| NaOEt, EtOH, 25°C | Thermodynamic Control: Alkylation at the more substituted C3 position. |
Rearrangement Reactions and Fragmentations
The combination of the ketone and the chlorine atom in a 1,3- (beta) and potentially 1,2- (alpha, via the enolate) relationship opens up possibilities for skeletal rearrangements.
Favorskii Rearrangement: While the starting material is a β-halo ketone, treatment with a base could generate the thermodynamic enolate at C3, which is an α-halo enolate tautomer. This intermediate could then potentially undergo a Favorskii rearrangement. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile (e.g., an alkoxide base) to yield a rearranged carboxylic acid derivative. nrochemistry.comwikipedia.orgresearchgate.net This would result in a product with a branched carbon skeleton.
Homo-Favorskii Rearrangement: As a β-halo ketone, the compound is a substrate for the homo-Favorskii rearrangement under basic conditions. This reaction proceeds through a cyclobutanone (B123998) intermediate to yield a ring-contracted product if the substrate were cyclic, or a rearranged carboxylic acid derivative in this acyclic case. wikipedia.org
Baeyer-Villiger Oxidation: The ketone can be oxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction inserts an oxygen atom adjacent to the carbonyl group to form an ester. libretexts.org The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The order of migration is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this case, the competition is between the C1-naphthylmethyl group (a primary, but benzylic-like group) and the C3-(1-chloropropyl) group (a secondary group). The group better able to stabilize a positive charge during the migration step will move preferentially. It is likely the naphthylmethyl group would migrate, leading to the formation of 1-chloropropyl 2-(naphthalen-1-yl)acetate.
Oxidative and Reductive Pathways and Product Profiling
The reactivity of this compound towards oxidation and reduction is influenced by the presence of both the ketone and the chloroalkane functionalities, as well as the aromatic naphthalene (B1677914) system.
Oxidative Pathways
The oxidation of this compound can proceed through several routes, primarily targeting the ketone functionality or the naphthalene ring.
One significant oxidative transformation for ketones is the Baeyer-Villiger oxidation , which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. numberanalytics.comwikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.comyoutube.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will preferentially migrate. For this compound, the two potential migrating groups are the naphthalen-1-ylmethyl group and the 1-chloropropyl group. Due to the electron-rich nature and stability of the benzylic-type carbocation intermediate, the naphthalen-1-ylmethyl group would be expected to have a higher migratory aptitude.
Another potential oxidative pathway involves the degradation of the alkyl chain or the naphthalene ring under more aggressive oxidation conditions, for instance, with strong oxidizing agents like potassium permanganate (B83412) or chromic acid. researchgate.net The specific products would depend on the reaction conditions.
| Oxidative Reaction | Reagent | Predicted Major Product | Predicted Minor Product(s) |
| Baeyer-Villiger Oxidation | m-CPBA | (Naphthalen-1-yl)methyl 2-chloropentanoate | 1-Chloropropyl naphthalen-1-ylacetate |
| Strong Oxidation | KMnO₄, heat | Naphthalen-1-yl carboxylic acid | Phthalic acid, other degradation products |
Reductive Pathways
The reduction of this compound can target either the ketone carbonyl group, the carbon-chlorine bond, or both.
A common transformation is the reductive dehalogenation of the α-chloro ketone to yield the corresponding ketone, 1-(naphthalen-1-yl)pentan-2-one. wikipedia.orgrsc.orgorganic-chemistry.org This can be achieved using various reducing agents, including sodium dithionite (B78146) with an electron-transfer catalyst. rsc.org
Complete reduction of the carbonyl group to a methylene (B1212753) group can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). stackexchange.comvedantu.comquora.comdifferencebetween.comquora.com The choice between these methods depends on the stability of the substrate to acidic or basic conditions. Given the potential for acid-catalyzed reactions involving the naphthalene ring, the Wolff-Kishner reduction might be preferred for this compound.
Selective reduction of the ketone to a secondary alcohol, 4-chloro-1-(naphthalen-1-yl)pentan-2-ol, can be achieved using milder reducing agents like sodium borohydride.
| Reductive Reaction | Reagent(s) | Predicted Major Product | Predicted Minor Product(s) |
| Reductive Dehalogenation | Na₂S₂O₄, viologen | 1-(Naphthalen-1-yl)pentan-2-one | - |
| Clemmensen Reduction | Zn(Hg), HCl | 1-(Naphthalen-1-yl)pentane | Side products from reaction with the naphthalene ring |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | 1-(Naphthalen-1-yl)pentane | - |
| Carbonyl Reduction | NaBH₄ | 4-Chloro-1-(naphthalen-1-yl)pentan-2-ol | - |
Mechanistic Elucidation of Key Chemical Transformations
The mechanisms of the key transformations of this compound are based on well-established principles of organic chemistry, particularly the reactivity of α-haloketones.
Mechanism of the Favorskii Rearrangement
In the presence of a base, such as an alkoxide, this compound is expected to undergo the Favorskii rearrangement . numberanalytics.comwikipedia.orgnrochemistry.comadichemistry.com This reaction involves the formation of a cyclopropanone intermediate followed by nucleophilic attack and ring-opening to yield a carboxylic acid derivative.
The proposed mechanism is as follows:
Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the chlorine), leading to the formation of an enolate.
Intramolecular Nucleophilic Substitution: The enolate attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate.
Nucleophilic Attack: The alkoxide base attacks the carbonyl carbon of the strained cyclopropanone ring.
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the original C-C bonds of the cyclopropanone ring. This ring-opening is regioselective, typically favoring the formation of the more stable carbanion.
Protonation: The resulting carbanion is protonated by the solvent to give the final ester product.
The regioselectivity of the ring-opening step is crucial in determining the final product structure.
Mechanism of Baeyer-Villiger Oxidation
The mechanism of the Baeyer-Villiger oxidation of this compound with a peroxy acid involves the following steps:
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the peroxy acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The peroxy acid attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate.
Migratory Insertion: In a concerted step, one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxy group, with the simultaneous cleavage of the weak O-O bond and departure of a carboxylate anion. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. For this compound, the naphthalen-1-ylmethyl group is expected to migrate preferentially. youtube.com
Deprotonation: The resulting protonated ester is deprotonated to yield the final ester product.
Mechanism of Reductive Dehalogenation
The reductive dehalogenation of α-haloketones can proceed through different mechanisms depending on the reducing agent. wikipedia.org With single-electron transfer reagents, the mechanism likely involves the formation of a radical anion, which then loses the chloride ion to form a ketyl radical. This radical can then be further reduced and protonated to give the dehalogenated ketone.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine various electronic and reactivity descriptors.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gap and energies)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. muni.czresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarizable and reactive. muni.cz
For 4-Chloro-1-(naphthalen-1-yl)pentan-2-one, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, which can act as an electron donor. The LUMO, on the other hand, is likely to be centered on the carbonyl group of the pentanone chain, which is an electron-withdrawing moiety. The presence of the chlorine atom, an electronegative substituent, can also influence the energies of these orbitals.
Computational studies on similar naphthalene derivatives have shown that the HOMO-LUMO gap can be tuned by the introduction of different functional groups. nih.govresearchgate.net For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller energy gap and increased reactivity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Values)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap | 4.0 to 6.0 |
Note: These values are illustrative and would require specific DFT calculations for accurate determination.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.
For this compound, the MEP map is expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group, highlighting its nucleophilic character and its propensity to interact with electrophiles. The hydrogen atoms of the pentanone chain and the naphthalene ring would likely exhibit positive potentials (blue), indicating their susceptibility to nucleophilic attack. The naphthalene ring itself will likely show a mixed potential, with the π-electron cloud creating regions of negative potential above and below the plane of the ring. The chlorine atom, being electronegative, will also contribute to the local charge distribution. researchgate.netresearchgate.net
Conformational Analysis and Energy Minima Determination (e.g., DFT methods)
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers between them. Density Functional Theory (DFT) methods are widely used for this purpose due to their balance of accuracy and computational cost. researchgate.netmdpi.com
A systematic conformational search, followed by geometry optimization using DFT, would be necessary to identify the global energy minimum and other low-energy conformers. nih.gov These calculations would reveal the most probable shapes the molecule adopts in its ground state. Factors such as steric hindrance between the bulky naphthalene group and the pentanone chain, as well as intramolecular interactions like hydrogen bonding (if applicable in a specific environment), will play a crucial role in determining the conformational preferences. sapub.org
Transition State Modeling and Reaction Pathway Characterization
Understanding the mechanism of a chemical reaction involves identifying the transition state(s) and mapping the reaction pathway. Transition state modeling, often performed using DFT, allows for the calculation of the activation energy of a reaction, which is a key determinant of the reaction rate.
For this compound, various reactions could be modeled, such as nucleophilic addition to the carbonyl group or substitution reactions at the carbon bearing the chlorine atom. By locating the transition state structure for a given reaction, researchers can gain insights into the bond-breaking and bond-forming processes. acs.orgacs.org The calculated energy profile along the reaction coordinate would reveal whether the reaction is kinetically and thermodynamically favorable. For instance, modeling the reaction with a nucleophile would likely show the formation of a transition state where the nucleophile is partially bonded to the carbonyl carbon, and the carbonyl double bond is partially broken.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. liverpool.ac.uknih.govnih.gov
DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). icm.edu.plresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be determined. These predicted shifts can be compared to experimentally obtained NMR spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging. sourceforge.io
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. acs.orgorientjchem.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching, C-Cl stretching, and vibrations of the naphthalene ring. A comparison between the calculated and experimental vibrational spectra can provide further confirmation of the molecule's structure and conformation. researchgate.net
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (C=O) | ~205 ppm | - |
| ¹H NMR (CH-Cl) | ~4.5 ppm | - |
| IR (C=O stretch) | ~1720 cm⁻¹ | - |
| IR (C-Cl stretch) | ~700 cm⁻¹ | - |
Note: Experimental values are not available in the searched literature and would need to be determined empirically.
Non-Linear Optical (NLO) Properties Prediction
Molecules with large π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. Naphthalene derivatives have been investigated for their NLO properties due to the extended π-system of the naphthalene ring. researchgate.netanalis.com.myresearchgate.net
The NLO properties of this compound can be predicted through quantum chemical calculations of the molecular polarizability (α) and hyperpolarizabilities (β, γ). nih.gov The presence of the electron-donating naphthalene ring and the electron-withdrawing carbonyl group could create a donor-π-acceptor (D-π-A) system, which is a common motif in molecules with significant NLO activity. analis.com.my The magnitude of the hyperpolarizability is a key indicator of the NLO response. DFT calculations can provide valuable insights into the potential of this molecule as an NLO material. researchgate.netbohrium.com
Applications of 4 Chloro 1 Naphthalen 1 Yl Pentan 2 One As a Synthetic Intermediate
Building Block for Complex Organic Molecules
The combination of the reactive α-chloro ketone functionality with the bulky and electronically distinct naphthalene (B1677914) ring makes 4-Chloro-1-(naphthalen-1-yl)pentan-2-one a promising starting material for the construction of intricate organic molecules.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. epo.orgnih.gov α-Haloketones are key precursors in many classical and modern methods for constructing these ring systems. nih.gov The reaction of this compound with various nitrogen-based nucleophiles can be expected to yield a variety of heterocyclic structures. For instance, reaction with amidines could lead to the formation of substituted imidazoles, while reaction with hydrazines could produce pyrazoles. nih.gov The Hantzsch pyrrole (B145914) synthesis, a well-known method, involves the reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine, which could be adapted to produce pyrroles bearing a naphthalenylethyl substituent. nih.gov
| Reagent Class | Potential Heterocyclic Product | General Reaction Type |
| Amidines | Substituted Imidazoles | Cyclocondensation |
| Hydrazines | Substituted Pyrazoles | Cyclocondensation |
| Thioamides/Thioureas | Substituted Thiazoles | Hantzsch Thiazole Synthesis |
| Primary Amines & β-dicarbonyls | Substituted Pyrroles | Hantzsch Pyrrole Synthesis |
This table represents potential reactions based on the known chemistry of α-chloro ketones.
Detailed research findings on the specific reactions of this compound are not extensively documented. However, the general reactivity of α-chloroketones in forming heterocyclic systems is a fundamental concept in organic synthesis. nih.gov
Natural products containing the naphthalene skeleton are a significant class of bioactive compounds. nih.gov The synthesis of analogues of these natural products is a common strategy in drug discovery to improve efficacy and explore structure-activity relationships. rsc.org this compound could serve as a key intermediate in the synthesis of such analogues. The pentan-2-one side chain can be elaborated or modified to mimic the side chains found in various natural products. For example, the ketone functionality can be reduced to an alcohol or converted to other functional groups, and the chloro group can be displaced by a variety of nucleophiles to introduce diversity. nih.gov
While there are no specific examples in the literature detailing the use of this compound for the synthesis of natural product analogues, the general strategy of utilizing functionalized naphthalene precursors is a common approach. nih.gov
| Natural Product Class (Hypothetical Analogue) | Potential Synthetic Transformation |
| Naphthoquinones | Oxidation of the naphthalene ring |
| Naphthylisoquinoline Alkaloids | Annulation strategies to build the isoquinoline (B145761) ring |
| Lignans with a naphthalene core | Dimerization or coupling reactions |
This table outlines hypothetical applications in the synthesis of natural product analogues based on the compound's structure.
Derivatization for Functional Material Precursors (excluding material properties research)
The naphthalene unit is a well-known chromophore and is often incorporated into organic functional materials. The derivatization of this compound can lead to precursors for such materials. The reactive handles on the side chain allow for the introduction of various functionalities that can be used for polymerization or for tuning the electronic properties of the resulting molecule. For instance, the ketone could be converted into a polymerizable group like an acrylate (B77674) or a methacrylate. The chloro substituent could be replaced by groups that enhance charge transport or have specific optical properties.
| Derivatization Reaction | Functional Group Introduced | Potential Precursor Application |
| Wittig Reaction | Alkene | Precursor for polymers via olefin metathesis |
| Reduction and Esterification | Acrylate/Methacrylate | Monomer for radical polymerization |
| Nucleophilic Substitution (e.g., with a carbazole) | Photoactive/Electroactive Moiety | Precursor for organic electronic materials |
This table illustrates potential derivatization pathways for creating functional material precursors, focusing solely on the synthetic aspect.
Scaffold in Agrochemical Research (focused on synthetic aspects, not efficacy/safety)
Naphthalene derivatives have been investigated for their potential use in agrochemicals. google.comgoogle.com The synthesis of novel compounds for screening is a constant endeavor in this field. This compound provides a scaffold that can be readily modified to create a library of compounds for agrochemical research. The synthetic focus in this context would be on creating a diverse set of derivatives by exploring reactions at the ketone and the chlorinated carbon. For example, the formation of isoxazoline-substituted naphthalenes has been a subject of interest in the development of new insecticides. epo.org
| Synthetic Modification | Resulting Structural Motif |
| Reaction with hydroxylamine (B1172632) followed by cyclization | Isoxazole or Isoxazoline ring |
| Knoevenagel condensation with active methylene (B1212753) compounds | α,β-Unsaturated ketone system |
| Reductive amination | N-substituted aminopentane side chain |
This table highlights synthetic modifications to the scaffold for generating diverse structures relevant to agrochemical research, without discussing their biological activity.
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purity assessment of chemical compounds. For a molecule with the structural characteristics of 4-Chloro-1-(naphthalen-1-yl)pentan-2-one—possessing a naphthalene (B1677914) moiety, a ketone group, and a chlorinated alkyl chain—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.
HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would involve optimizing several key parameters to achieve efficient separation from impurities and matrix components.
Given the naphthalene group, the compound is inherently UV-active, making UV detection a straightforward choice. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode for separating compounds of moderate polarity. rdd.edu.iq A C18 (ODS) column is typically the first choice for method development due to its versatility and wide availability. rdd.edu.iqnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with differing polarities effectively. nih.gov Method validation would ensure the method is accurate, precise, and linear over a specified concentration range. nih.govnih.gov
Table 1: Illustrative HPLC Method Parameters for Naphthalene Derivatives
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | Standard for separating non-polar to moderately polar analytes. rdd.edu.iqnih.gov |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Acetonitrile provides good peak shape and lower UV cutoff. Acidified water suppresses ionization of silanol (B1196071) groups. researchgate.netnih.gov |
| Elution | Gradient | Optimal for separating complex mixtures with a range of polarities. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. rdd.edu.iq |
| Detection | UV at 254 nm or 280 nm | The naphthalene moiety provides strong UV absorbance at these wavelengths. researchgate.netrdd.edu.iq |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility of retention times. rdd.edu.iq |
For compounds with sufficient volatility and thermal stability, Gas Chromatography (GC) offers high resolution and sensitivity. researchgate.net this compound may be amenable to GC analysis, although its boiling point would need to be considered to avoid on-column degradation.
The method would typically employ a capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or SE-54), which separates compounds based on their boiling points and polarity. wiley.comysu.edu Split/splitless injection is a common technique, with the choice depending on the analyte concentration. chromforum.org A temperature-programmed oven is used to elute compounds across a range of boiling points. Detection can be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like the chlorinated pentanone structure. epa.gov
Table 2: Illustrative GC Method Parameters for Volatile Naphthalene and Chlorinated Compounds
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Fused Silica Capillary, e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film) | A versatile, low-polarity column suitable for a wide range of organic compounds. ysu.edu |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis times. |
| Injection | Split/Splitless Inlet | Split mode for higher concentrations, splitless for trace analysis. chromforum.org |
| Oven Program | e.g., 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature programming is essential for separating components with different boiling points. |
| Detector | FID or ECD | FID is a robust, general-purpose detector. ECD offers high sensitivity for the chloro- group. epa.gov |
Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Trace Analysis and Structural Confirmation in Complex Mixtures
For unambiguous identification and quantification at trace levels, especially in complex biological or environmental matrices, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. oup.com For this compound, an electrospray ionization (ESI) source would likely be effective, generating protonated molecules [M+H]+ in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) would then separate ions based on their mass-to-charge ratio, providing molecular weight information. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. nih.gov After separation on the GC column, the analyte enters the MS detector, where it is typically ionized by electron ionization (EI). ysu.edu EI generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for library matching and confident identification. For trace analysis in complex matrices, GC-tandem mass spectrometry (GC-MS/MS) provides superior sensitivity and selectivity by monitoring specific parent-to-fragment ion transitions, effectively filtering out background noise. mdpi.comresearchgate.net A purge and trap GC-MS method has been successfully developed for the sensitive detection of naphthalene and its derivatives in water samples. nih.gov
Derivatization Procedures for Enhanced Detection (e.g., for UV or MS detection)
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For this compound, derivatization of the ketone functional group can be employed to enhance detection sensitivity or improve chromatographic behavior.
For HPLC-UV analysis, while the naphthalene moiety is chromophoric, derivatizing the ketone can shift the absorbance to a longer wavelength where there is less interference. A classic reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.netwaters.comwaters.com It reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and absorbs strongly in the visible region (around 360 nm). waters.comwaters.com This approach is widely used in environmental analysis for aldehydes and ketones. researchgate.netwaters.com
For mass spectrometry, derivatization can introduce a readily ionizable group or a specific fragmentation tag to enhance sensitivity. spectroscopyonline.com Reagents like hydroxylamine (B1172632) can react with the ketone to form an oxime, which may improve ionization efficiency in ESI-MS. ddtjournal.com Other reagents, such as Girard's reagents or those containing a permanently charged quaternary ammonium (B1175870) group, can be used to introduce a positive charge, significantly boosting the signal in positive ion ESI-MS. spectroscopyonline.com For instance, 2-hydrazinoquinoline (B107646) (HQ) has been used as a derivatizing agent for the LC-MS analysis of ketones and other carbonyls. nih.gov
Development of Novel Analytical Methods and Validation for Research Applications
The analysis of a novel research compound like this compound necessitates the development and validation of specific analytical methods. nih.gov Method development is a systematic process of optimizing separation and detection conditions. researchgate.net
Once a method is developed, it must be validated to ensure its suitability for the intended purpose. researchgate.net Method validation is a key requirement of regulatory guidelines (e.g., ICH) and involves demonstrating several performance characteristics: researchgate.net
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.govnih.gov
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. nih.govnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.govnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wiley.comnih.govnih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wiley.comnih.govnih.govnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Advances in analytical chemistry continue to provide new tools for the characterization of novel compounds, including ultra-high-performance liquid chromatography (UPLC) for faster separations, and high-resolution mass spectrometry (HRMS) for precise mass measurements and formula determination. nih.govoup.comcabidigitallibrary.org The development of such advanced, validated methods is crucial for supporting research involving this compound.
Future Research Directions and Challenges
Development of Greener and More Sustainable Synthetic Routes
The synthesis of α-halo ketones, including 4-Chloro-1-(naphthalen-1-yl)pentan-2-one, has traditionally relied on methods that may involve hazardous reagents and generate significant waste. mdpi.com Future research will undoubtedly focus on the development of more environmentally benign synthetic protocols.
Key areas of focus will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Greener Solvents: Exploring the use of water, supercritical fluids, or biodegradable solvents to replace traditional, often toxic, organic solvents. rsc.org An electrochemical method for synthesizing β-keto spirolactones using green solvents like acetone (B3395972) and water has been demonstrated, showcasing a sustainable approach. rsc.org
Alternative Halogenating Agents: Investigating the use of less hazardous halogenating agents. For instance, N-alkenoxypyridinium salts with quaternary ammonium (B1175870) salts as halogen sources offer a mild and scalable method for preparing α-halogenated ketones. organic-chemistry.org Another approach involves the use of trichloroisocyanuric acid, which can serve as both a stoichiometric oxidant and α-halogenating reagent. organic-chemistry.org
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of α-halo ketones can eliminate the need to handle hazardous intermediates like diazomethane (B1218177) and allows for a more controlled and scalable production. acs.org
A comparative table of traditional versus potential greener synthetic approaches is presented below:
| Feature | Traditional Synthesis | Greener Alternative |
| Halogen Source | Cl2, SO2Cl2 | N-chlorosuccinimide, Trichloroisocyanuric acid |
| Solvent | Chlorinated hydrocarbons | Water, Acetone, Ionic liquids |
| Catalyst | Stoichiometric acid/base | Recyclable solid acid/base catalysts |
| Process | Batch processing | Continuous flow synthesis |
Exploration of Novel Catalytic Transformations
The reactivity of the α-chloro ketone moiety in this compound makes it a versatile substrate for a wide range of catalytic transformations. Future research is expected to uncover novel catalytic systems that can exploit this reactivity for the synthesis of complex molecules.
Promising avenues for exploration include:
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the chiral center at the chlorinated carbon, leading to the synthesis of enantiomerically pure compounds. Enantioselective chloroboration of ketones has been achieved to produce chiral α-chloroboronates. nih.govacs.org
Photoredox Catalysis: Utilizing visible light and a photocatalyst to initiate novel transformations, which can often be conducted under milder conditions than traditional methods. researchgate.net A photoredox, nickel, and phosphoranyl radical synergistic approach has been reported for the direct synthesis of highly functionalized ketones from aromatic acids and aryl/alkyl bromides. nih.gov
Dual Catalysis: Combining two different catalytic cycles in a single pot to achieve transformations that would otherwise require multiple steps. A dual photo/cobalt-catalytic method has been designed for the synthesis of ketones from primary alcohols and alkenes. nih.gov
C-H Functionalization: Employing transition-metal catalysts to directly functionalize the C-H bonds of the naphthalene (B1677914) ring or the pentanone backbone, offering a more direct route to complex derivatives. rsc.org
Advanced Machine Learning and AI Applications in Structure-Property Prediction
Future applications in this area include:
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing ML models to predict various physicochemical and biological properties of the compound and its derivatives based on their molecular structure. researchgate.net This can accelerate the discovery of molecules with desired characteristics.
Reaction Optimization: Using AI algorithms to analyze vast datasets of reaction conditions to predict the optimal parameters for the synthesis of this compound, maximizing yield and minimizing byproducts. ncsu.edunih.gov
De Novo Design: Employing generative AI models to design novel derivatives of this compound with enhanced properties for specific applications.
Predictive Toxicology: Utilizing ML to assess the potential toxicity and environmental impact of the compound and its derivatives early in the development process.
The following table outlines potential ML applications for this compound:
| Application Area | Machine Learning Technique | Predicted Outcome |
| Synthesis | Bayesian Optimization, Neural Networks | Optimal reaction conditions, higher yields |
| Properties | Random Forest, Gradient Boosting | Solubility, Reactivity, Spectroscopic data |
| Bioactivity | Support Vector Machines, Deep Learning | Potential therapeutic targets, toxicity profiles |
Expanding its Utility in Sustainable Chemical Technologies
The unique structural features of this compound, namely the reactive α-chloro ketone and the bulky naphthalene moiety, make it a candidate for applications in sustainable chemical technologies.
Future research could explore its utility in:
Polymer Chemistry: As a monomer or an additive in the synthesis of novel polymers with specific properties such as flame retardancy or enhanced thermal stability, owing to the presence of the chloro and naphthyl groups.
Agrochemicals: As a scaffold for the development of new pesticides or herbicides, where the specific substitution pattern could lead to high efficacy and selectivity. The synthesis of intermediates for crop protection active compounds is a known application of α-chloroalkyl aryl ketones. google.com
Materials Science: As a precursor for the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) or sensors, leveraging the photophysical properties of the naphthalene core.
Chemical Recycling: Investigating its potential role in catalytic processes for the degradation and recycling of plastics or other waste materials.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-Chloro-1-(naphthalen-1-yl)pentan-2-one?
The synthesis of this compound typically involves Friedel-Crafts acylation or halogenation reactions. For example, a modified Nencki method (used for structurally similar ketones) employs ZnCl₂ as a catalyst in glacial acetic acid to acylate chlorinated naphthalene derivatives . Key steps include:
- Refluxing 4-chloronaphthalen-1-ol with acetic acid and ZnCl₂ to form intermediates.
- Halogenation of the pentan-2-one moiety using chlorinating agents like SOCl₂ or PCl₅.
- Purification via recrystallization (e.g., using ethanol or rectified spirit) to isolate the product .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
SC-XRD is critical for confirming stereochemistry and bond angles. For chlorinated ketones, SHELX programs (e.g., SHELXL) are widely used for refinement. Parameters to analyze include:
- Torsion angles (e.g., Cl–C–C–C in the pentanone chain) to assess conformational stability .
- Mean (C–C) bond lengths (target: ~1.54 Å) to validate hybridization .
- Data-to-parameter ratios (>10:1) to ensure refinement reliability .
Discrepancies between experimental and calculated data may indicate disorder or twinning, requiring iterative refinement cycles .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
- NMR :
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C–Cl stretch at ~550–750 cm⁻¹ .
- GC-MS : Use heptan-2-one as an external standard for quantification, with calibration curves normalized to internal standards (e.g., deuterated analogs) .
Advanced: How does the electron-withdrawing chloro group influence the reactivity of the ketone moiety?
The chloro group on the naphthalene ring enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the naphthalene system may reduce reaction rates. Comparative studies with non-chlorinated analogs (e.g., 1-(naphthalen-1-yl)pentan-2-one) show:
- Higher enolate stability due to conjugation with the aromatic system.
- Reduced keto-enol tautomerism compared to aliphatic ketones .
Mechanistic studies should employ kinetic isotope effects (KIE) or computational modeling (DFT) to validate these trends .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Waste Disposal : Collect halogenated waste separately and treat via incineration (≥1200°C) to avoid environmental release of chlorinated dioxins .
- Emergency Measures : Immediate ethanol rinse for skin contact; activated charcoal for accidental ingestion .
Advanced: How can conflicting crystallographic data for halogenated ketones be resolved?
Contradictions in bond lengths or angles may arise from:
- Disordered solvent molecules in the lattice (e.g., ethanol or water).
- Thermal motion artifacts (high Ueq values).
Solutions include: - Re-measuring data at lower temperatures (100 K) to reduce thermal noise.
- Using SQUEEZE (PLATON) to model disordered solvent regions .
- Cross-validating with spectroscopic data (e.g., Raman for bond vibration consistency) .
Basic: What are the key differences between this compound and its non-chlorinated analog in reactivity?
- Nucleophilic substitution : The chloro group enables SNAr reactions under basic conditions (e.g., NaOH/EtOH), whereas the non-chlorinated analog is inert .
- Oxidation resistance : The chloro group stabilizes the ketone against over-oxidation to carboxylic acids .
- Photostability : Chlorinated derivatives exhibit reduced UV degradation due to heavy atom effects .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate logP (octanol-water partition coefficient) to assess lipophilicity (target: ~3.5 for blood-brain barrier penetration).
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic pathway predictions .
- ADMET Prediction : SwissADME or ADMETLab to estimate toxicity (e.g., Ames test positivity due to aromatic amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
